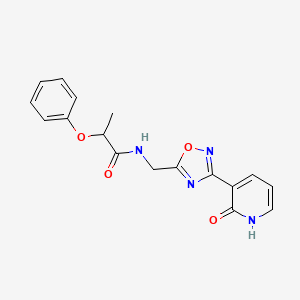

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of this compound involves a multistep process. The reaction of 3-aminocrotonic acid with benzoyl chloride is followed by cyclization with hydrazine hydrate. The resulting compound then undergoes condensation with 2-chloro-1-nitrobenzene. The final product is purified using column chromatography. In another study, new derivatives of 2-oxo-1,2-dihydropyridin-3-yl amides were synthesized using a facile aminolysis reaction, in which different alkyl and aryl esters and amides are substituted at N-1 and C-3 of the heterocyclic ring .Molecular Structure Analysis

The molecular structure of this compound is complex and involves several functional groups. It includes a 2-oxo-1,2-dihydropyridin-3-yl group, a 1,2,4-oxadiazol-5-yl group, a methyl group, and a 2-phenoxypropanamide group .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve several steps. The compound is synthesized through a series of reactions involving 3-aminocrotonic acid, benzoyl chloride, hydrazine hydrate, and 2-chloro-1-nitrobenzene.Physical And Chemical Properties Analysis

This compound is a white to off-white crystalline powder with a molecular weight of 384.41 g/mol. It is sparingly soluble in water and soluble in organic solvents such as ethanol, methanol, and DMSO. Its melting point is reported to be around 170-172°C.科学研究应用

Drug Discovery and Development

N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide may have implications in the field of drug discovery, particularly in the development of HIV integrase inhibitors. A study utilizing 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program highlighted the metabolic fate and excretion balance of similar compounds, suggesting potential pathways for optimizing pharmacokinetic profiles in drug candidates (E. Monteagudo et al., 2007).

Corrosion Inhibition

Compounds containing oxygen, nitrogen, and sulfur donors, similar to the chemical structure , have been studied for their potential as corrosion inhibitors. These studies show that such compounds can provide significant protection against corrosion in metals, which could be relevant for industrial applications to enhance material durability (H. D. Leçe et al., 2008).

Cancer Research

Research into compounds with structures similar to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide has shown potential in cancer research. For example, substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides were synthesized and evaluated for their anti-inflammatory and anti-cancer properties, suggesting the utility of such compounds in therapeutic applications (Madhavi Gangapuram & K. Redda, 2009).

Antidiabetic Activity

The synthesis and in vitro antidiabetic screening of novel dihydropyrimidine derivatives have been explored, demonstrating that compounds with similar structural features to N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-phenoxypropanamide could have potential applications in the treatment of diabetes through mechanisms such as α-amylase inhibition (J. Lalpara et al., 2021).

Luminescence and Sensitization

Studies on compounds that sensitize luminescence, such as those involving ZnS nanoparticles and lanthanide ions, suggest potential applications in materials science, particularly in the development of novel luminescent materials and sensors (Rodney A. Tigaa et al., 2017).

未来方向

属性

IUPAC Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-11(24-12-6-3-2-4-7-12)16(22)19-10-14-20-15(21-25-14)13-8-5-9-18-17(13)23/h2-9,11H,10H2,1H3,(H,18,23)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWLQRALLJLSNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=NC(=NO1)C2=CC=CNC2=O)OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2-phenoxypropanamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-(2,5-dimethylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596283.png)

![(2-(Methylthio)pyridin-3-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2596289.png)

![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone](/img/structure/B2596292.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate](/img/structure/B2596294.png)

![N-[2-[[(E)-4-(Dimethylamino)but-2-enoyl]amino]cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2596301.png)

![(E)-methyl 2-((4-(N,N-diallylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2596305.png)